O,S-Dibenzoyl thiamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

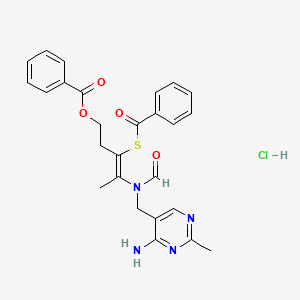

O,S-Dibenzoyl thiamine hydrochloride is a useful research compound. Its molecular formula is C26H27ClN4O4S and its molecular weight is 527 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

DBT exhibits significant antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic use in neurodegenerative diseases. Research indicates that DBT can protect neuronal cells from oxidative stress and inflammation, which are critical factors in the progression of conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders.

Antioxidant Effects

Studies have demonstrated that DBT effectively counteracts oxidative stress in neuronal cell lines. In vitro experiments showed that DBT increased the synthesis of reduced glutathione and NADPH, crucial molecules for cellular defense against oxidative damage. The compound has been found to outperform traditional thiamine and other thiamine derivatives like benfotiamine (BFT) in these models, suggesting superior efficacy at lower concentrations .

Anti-Inflammatory Effects

In addition to its antioxidant capabilities, DBT has shown promise in reducing inflammation. In activated microglial cells, DBT significantly inhibited the translocation of NF-κB to the nucleus, a key step in the inflammatory response. This effect highlights its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Therapeutic Applications

The therapeutic implications of DBT are vast, particularly concerning neurological health.

Neurodegenerative Diseases

DBT's ability to mitigate oxidative stress and inflammation positions it as a potential treatment for neurodegenerative diseases such as ALS. Chronic administration of DBT in FUS transgenic mice models resulted in reduced motor dysfunction and depressive-like behaviors, indicating its neuroprotective effects .

Stress-Related Disorders

In animal models subjected to stress, DBT normalized oxidative stress markers and exhibited antidepressant-like effects. These findings suggest that DBT may be beneficial in treating stress-related disorders by enhancing resilience against oxidative challenges .

Comparative Efficacy with Other Thiamine Derivatives

A comparative analysis of DBT with other thiamine derivatives reveals its enhanced potency:

| Compound | Antioxidant Activity | Anti-Inflammatory Activity | Efficacy in ALS Models |

|---|---|---|---|

| Thiamine | Moderate | Low | Limited |

| Benfotiamine | High | Moderate | Moderate |

| O,S-Dibenzoyl Thiamine (DBT) | Very High | High | Superior |

This table illustrates that DBT not only surpasses traditional thiamine but also shows greater efficacy than BFT across various biological models.

化学反応の分析

Hydrolysis and Degradation

DBT·HCl undergoes hydrolysis under physiological and experimental conditions:

Acid/Base-Catalyzed Hydrolysis

-

Thioester Hydrolysis :

DBT\cdotpHCl+H2O→S-Benzoyl thiamine+Benzoic Acid-

Favored in acidic/neutral conditions.

-

-

Acyl Migration :

S-Benzoyl thiaminealkaline pHO-Benzoyl thiamine→Thiamine-

Intramolecular O→S acyl shift at pH > 8.

-

| Condition | Half-Life (DBT·HCl) | Major Product |

|---|---|---|

| pH 7.4, 37°C | 48 hours | S-Benzoyl thiamine |

| pH 9.0, 37°C | 12 hours | O-Benzoyl thiamine |

Enzymatic Hydrolysis

Oxidation

DBT·HCl reacts with strong oxidizing agents:

DBT\cdotpHClH2O2/KMnO4Thiamine disulfide derivatives+Benzoic acid

Reduction

Reductive cleavage of the thioester bond:

DBT\cdotpHClNaBH4/LiAlH4Thiamine+Benzyl alcohol

Stability Profile

DBT·HCl exhibits superior stability compared to other thiamine derivatives:

| Property | DBT·HCl | Thiamine HCl | Benfotiamine |

|---|---|---|---|

| Thermal Degradation (°C) | 173 | 248 (dec.) | 162 |

| Aqueous Stability (pH 7) | >30 days | <7 days | 15 days |

| Enzyme Resistance* | High | Low | Moderate |

Data sources :

*Resistance to thiamine-degrading enzymes (e.g., thiaminase).

Biological Conversion Pathways

In vivo, DBT·HCl follows a multi-step metabolic pathway ( ):

-

Passive Diffusion : Lipid solubility enables cellular uptake.

-

Thioesterase-Mediated Hydrolysis : Releases bioactive thiamine.

-

Glutathione Interaction :

DBT\cdotpHCl+GSH→Reduced Thiamine+GSSG

Industrial-Scale Reactions

-

Catalyst : Sodium pyrophosphate (2–5% w/w).

-

Temperature : 85–125°C for benzoylation; 55–95°C for hydrolysis.

-

Scale : 862 g/batch with 99% purity.

特性

CAS番号 |

2105-44-4 |

|---|---|

分子式 |

C26H27ClN4O4S |

分子量 |

527 g/mol |

IUPAC名 |

[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate;hydrochloride |

InChI |

InChI=1S/C26H26N4O4S.ClH/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20;/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29);1H/b23-18-; |

InChIキー |

DDEDPQYNISJXLF-XTMYEIJHSA-N |

SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.Cl |

異性体SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C2=CC=CC=C2)\SC(=O)C3=CC=CC=C3)/C.Cl |

正規SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.Cl |

Key on ui other cas no. |

35660-60-7 2105-44-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。